N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a pyrrolidine sulfonyl group at the para position and a pyridazinone ethyl chain. This compound is hypothesized to target enzymes or receptors involving sulfonamide interactions, though specific biological data remain undisclosed in available literature.
Properties
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c22-16-4-3-9-19-21(16)13-10-18-17(23)14-5-7-15(8-6-14)26(24,25)20-11-1-2-12-20/h3-9H,1-2,10-13H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHUDWSICCMODJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 6-oxopyridazine, ethylamine, 4-(pyrrolidin-1-ylsulfonyl)benzoic acid, and coupling reagents.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide would involve optimization of reaction conditions to maximize yield and purity. This might include:
Scaling up the reaction: Using larger reactors and continuous flow systems.
Optimization of reagents: Using cost-effective and readily available reagents.
Purification: Employing large-scale chromatographic or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the pyridazinone ring.
Substitution: The benzamide and pyrrolidine sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or sulfonamides.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: Its structure allows for potential interactions with various proteins, useful in drug design.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific diseases.
Therapeutic Agents: Possible applications in treating conditions such as inflammation, cancer, or infectious diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: Potential use in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism by which N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Key Observations:
Sulfonamide vs. Alkyl Substitution: The parent compound and the piperidine derivative () retain the sulfonamide group, which is critical for hydrogen bonding and solubility. The tert-butyl group in eliminates sulfonamide functionality, favoring lipophilicity and membrane permeability but reducing polar interactions .
Ethoxy in may confer higher lipophilicity than methoxy in .
Molecular Weight Trends :
- The piperidine sulfonyl derivative () has the highest molecular weight (496.6 g/mol), likely due to the methoxyphenyl and larger piperidine ring. This could impact bioavailability under Lipinski’s rule of five.
Hypothetical Pharmacological Implications
- Target Selectivity : The sulfonamide group in the parent compound and may favor binding to carbonic anhydrases or serine proteases, whereas ’s tert-butyl group might prioritize hydrophobic targets (e.g., kinase ATP pockets).
- Metabolic Stability : Methoxy/ethoxy groups in and could reduce first-pass metabolism via cytochrome P450 compared to the unsubstituted parent compound.
- Solubility : The parent compound’s pyrrolidine sulfonyl group may offer better aqueous solubility than ’s piperidine analog due to reduced ring size and steric hindrance .
Limitations and Data Gaps
Biological Activity
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse functional groups and potential pharmacological properties. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features several key structural elements:
- Pyridazine Ring : Known for its association with anti-inflammatory and anticancer activities.
- Pyrrolidine Sulfonyl Group : Enhances binding affinity to biological targets.
- Benzamide Moiety : Commonly found in various bioactive compounds.
The molecular formula is , and its molecular weight is approximately 486.97 g/mol.
Preliminary studies suggest that this compound acts primarily as an enzyme inhibitor . The presence of the pyridazine ring allows for interactions with histone deacetylases (HDACs), which are critical targets in cancer therapy. The sulfonamide group may facilitate enhanced interactions with specific receptors or enzymes, potentially leading to therapeutic effects against various diseases.
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, studies have shown that certain pyridazine derivatives can inhibit tumor growth by modulating HDAC activity, which plays a role in cancer cell proliferation and survival.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. The pyridazine moiety is often linked to the inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Comparative Analysis
To better understand the unique biological activity of this compound, a comparison with similar compounds is useful. The following table summarizes key differences:
| Compound Name | Structure Features | Biological Activity | Notable Differences |
|---|---|---|---|
| 5-Fluoro-2-oxopyridin | Fluorinated pyridine ring | Antimicrobial | Lacks chlorophenyl group |
| N-(2-Amino-4-fluorophenyl)-4-sulfonamidobenzamide | Amino group instead of chlorophenyl | HDAC inhibitor | Different substituents on benzene |
| Pyrrolidine-based inhibitors | Various substitutions on pyrrolidine | Diverse pharmacological profiles | Varying degrees of potency |
This comparison illustrates how this compound stands out due to its unique combination of functional groups that may confer distinct biological activities not found in similar compounds .
Case Studies
Several case studies have explored the biological activity of related pyridazine derivatives:
- Inhibition of HDACs : A study demonstrated that a series of pyridazine-based compounds significantly inhibited HDAC activity, leading to reduced cancer cell viability.
- Anti-inflammatory Activity : Another investigation highlighted the ability of certain pyridazine derivatives to decrease levels of inflammatory markers in animal models of arthritis.
These findings underscore the potential therapeutic applications of this compound in treating cancer and inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
